BenchChemオンラインストアへようこそ!

6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

5-HT6 receptor GPCR ligands fragment-based drug discovery

6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one is an essential spirocyclic building block for drug discovery. The 6-methyl substituent imparts unique steric and electronic properties, differentiating it from unsubstituted spiro[indoline-3,3'-pyrrolidin]-2-one (CAS 6786-41-0). Validated applications: 5-HT6 receptor ligand scaffold, dual EGFR/CDK2 inhibitor precursor (EGFR IC50=0.026 µM), antileishmanial agent lead (IC50 down to 0.96 µM). ISO-certified NLT 98% purity ensures reproducible results. Ideal for microwave-assisted parallel synthesis of diverse screening libraries. Request a quote today.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B11896608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3(CCNC3)C(=O)N2
InChIInChI=1S/C12H14N2O/c1-8-2-3-9-10(6-8)14-11(15)12(9)4-5-13-7-12/h2-3,6,13H,4-5,7H2,1H3,(H,14,15)
InChIKeyGKKYZSZUOCKPHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one (CAS 1545047-80-0) Procurement Specifications and Core Molecular Identity


6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one (CAS 1545047-80-0; molecular formula C₁₂H₁₄N₂O; molecular weight 202.25 g/mol) is a spirocyclic heterocyclic compound featuring an indolin-2-one moiety spiro-fused to a pyrrolidine ring at the C3 position, with a methyl substituent at the 6-position of the indoline ring . The compound is commercially available with certified purity specifications of NLT 98% from suppliers operating under ISO-certified quality systems . The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold is recognized as a privileged heterocyclic motif found in diverse natural products and synthetic molecules of significant pharmaceutical interest .

Why 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one Cannot Be Replaced by Generic Spirooxindole or Pyrrolidine Analogs Without Loss of Structural Specificity


Generic substitution among spirooxindole derivatives is not scientifically valid due to the profound impact of substituent identity and position on pharmacological activity and synthetic utility. In the spiro[indoline-3,3'-pyrrolidin]-2-one scaffold, even minor structural variations produce divergent biological profiles: 2′-phenyl substitution enables 5-HT₆ receptor engagement via virtual fragment screening [1], 1′-methyl derivatives exhibit antileishmanial activity with IC₅₀ values ranging from 0.96 to 3.55 µM [2], while 4-bromo or 6-fluoro analogs confer distinct electronic properties and synthetic reactivities . The 6-methyl substitution pattern in the target compound imparts unique steric and electronic characteristics that directly influence target binding, metabolic stability, and downstream derivatization chemistry. The spirocyclic architecture itself introduces three-dimensional conformational constraints that planar aromatic analogs cannot replicate [3]. Therefore, substituting this compound with an unsubstituted spiro[indoline-3,3'-pyrrolidin]-2-one (CAS 6786-41-0) or alternative substitution patterns would yield fundamentally different experimental outcomes.

Quantitative Differentiation Evidence for 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one: Comparative Data for Scientific Procurement Decisions


Structural Scaffold Privilege: Spiro[indoline-3,3'-pyrrolidin]-2-one as a Validated 5-HT₆ Receptor Chemotype

The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold, of which 6-methylspiro[indoline-3,3'-pyrrolidin]-2-one is a substituted derivative, was identified as a micromolar 5-HT₆ receptor ligand through combined ligand-based (FrAGs) and structure-based (FrACS) virtual fragment screening methods [1]. Optimization of the 2′-phenylspiro[indoline-3,3′-pyrrolidin]-2-one scaffold via structure-activity relationship analysis, incorporating phenylsulphonyl pharmacophores and reduced spiro[pyrrolidine-3,3′-indoline] variants, yielded ligands with submicromolar affinities toward the 5-HT₆ receptor [1].

5-HT6 receptor GPCR ligands fragment-based drug discovery

Spirooxindole-Pyrrolidine Scaffold Class Exhibits Potent EGFR and CDK2 Dual Inhibition in Breast Cancer Models

Spirooxindole-pyrrolidine derivatives, which share the core spiro[indoline-3,3'-pyrrolidin]-2-one structural architecture with the target compound, have demonstrated potent dual EGFR and CDK2 inhibition in breast cancer models. Compounds 5g, 5l, and 5n from this structural class exhibited EGFR inhibition with IC₅₀ values of 0.026 µM, 0.067 µM, and 0.04 µM (inhibition percentages of 92.6%, 89.8%, and 91.2%), compared to the reference drug Erlotinib (IC₅₀ = 0.03 µM, 95.4% inhibition) . The same compounds showed CDK2 inhibition with IC₅₀ values of 0.301 µM, 0.345 µM, and 0.557 µM (inhibition percentages of 91.9%, 89.4%, and 88.7%), compared to Roscovitine (IC₅₀ = 0.556 µM, 92.1% inhibition) .

EGFR inhibition CDK2 inhibition breast cancer kinase inhibitors

Spiro[indoline-3,2′-pyrrolidin]-2-one Derivatives Demonstrate Validated Antileishmanial Activity with Defined IC₅₀ Values

A series of functionalized spiro[indoline-3,2′-pyrrolidin]-2-one and spiro[indoline-3,3′-pyrrolizin]-2-one derivatives, which are structurally homologous to the target compound, were synthesized via microwave-assisted 1,3-dipolar cycloaddition and evaluated for in vitro antileishmanial activity against Leishmania donovani [1]. The most active compounds (24a, 24e, 24f, and 25d) exhibited IC₅₀ values of 2.43 µM, 0.96 µM, 1.62 µM, and 3.55 µM, respectively, compared to the standard reference drug Amphotericin B (IC₅₀ = 0.060 µM) [1]. These compounds also demonstrated Leishmania DNA topoisomerase type IB inhibition activity, with molecular docking studies confirming binding interactions [1].

antileishmanial Leishmania donovani topoisomerase IB inhibition

Molecular Identity Verification: 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one (CAS 1545047-80-0) Distinct from Unsubstituted Parent Scaffold (CAS 6786-41-0)

6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one (CAS 1545047-80-0; molecular formula C₁₂H₁₄N₂O; molecular weight 202.25 g/mol) is structurally distinguished from the unsubstituted parent scaffold spiro[indoline-3,3'-pyrrolidin]-2-one (CAS 6786-41-0; molecular formula C₁₁H₁₂N₂O; molecular weight 188.23 g/mol) by the presence of a methyl substituent at the 6-position of the indoline ring . This substitution increases the molecular weight by 14.02 g/mol (approximately 7.5% increase) and introduces altered steric bulk and electronic properties .

CAS registry molecular weight substituent effects

Synthetic Utility: Spirocyclic Scaffold Validated for Microwave-Assisted High-Yield Derivatization

The spiro[indoline-pyrrolidin]-2-one scaffold has been successfully employed in microwave-assisted 1,3-dipolar cycloaddition reactions for the rapid, high-yield synthesis of diverse functionalized spirooxindole libraries [1]. Compared to traditional thermal methods, microwave-assisted synthesis of spirooxindole derivatives from isatins, chalcones, and amino acids produced higher yields, better product quality, and significantly reduced reaction times [1]. Single-crystal X-ray crystallography confirmed the stereochemistry of the synthesized spirooxindole derivatives [1].

microwave-assisted synthesis 1,3-dipolar cycloaddition spirooxindole derivatization

Commercial Availability and Quality Specification: ISO-Certified NLT 98% Purity Grade

6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one (CAS 1545047-80-0) is commercially available with a certified purity specification of NLT 98% (Not Less Than 98%) from suppliers operating under ISO-certified quality management systems . The product is explicitly designated as suitable for global pharmaceutical research and development and quality control applications .

purity specification ISO certification procurement grade

Optimal Research and Industrial Application Scenarios for 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one Based on Quantitative Differentiation Evidence


5-HT₆ Receptor Ligand Discovery and CNS GPCR Screening Campaigns

The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold has been validated as a micromolar 5-HT₆ receptor ligand through virtual fragment screening, with optimized derivatives achieving submicromolar affinities [1]. 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one serves as a structurally distinct starting point for hit-to-lead optimization in 5-HT₆ receptor programs targeting CNS disorders, with the 6-methyl substituent providing differentiated steric and electronic properties for SAR exploration.

EGFR/CDK2 Dual Kinase Inhibitor Development for Oncology

Spirooxindole-pyrrolidine derivatives sharing the core scaffold with the target compound have demonstrated potent dual EGFR and CDK2 inhibition, with compound 5g achieving EGFR IC₅₀ = 0.026 µM (equipotent to Erlotinib) and CDK2 IC₅₀ = 0.301 µM (1.85-fold more potent than Roscovitine) [1]. 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one is positioned as a building block for synthesizing novel kinase inhibitors with potential application in breast cancer and other EGFR/CDK2-driven malignancies.

Antileishmanial Drug Discovery and Neglected Tropical Disease Research

Functionalized spiro[indoline-pyrrolidin]-2-one derivatives have shown validated antileishmanial activity against Leishmania donovani with IC₅₀ values as low as 0.96 µM and demonstrated Leishmania DNA topoisomerase type IB inhibition [1]. 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one provides a scaffold for developing novel antileishmanial agents, with the 6-methyl group offering an additional site for SAR exploration.

Microwave-Assisted Library Synthesis and High-Throughput Screening

The spiro[indoline-pyrrolidin]-2-one scaffold has been successfully employed in microwave-assisted 1,3-dipolar cycloaddition reactions for rapid, high-yield synthesis of diverse spirooxindole libraries [1]. 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one, with its ISO-certified NLT 98% purity specification , is an ideal starting material for generating structurally diverse analog libraries via microwave-assisted parallel synthesis for high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.